Epoxycholesterol

Catalog No.
S562451
CAS No.
1250-95-9
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epoxycholesterol

CAS Number

1250-95-9

Product Name

Epoxycholesterol

IUPAC Name

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3

InChI Key

PRYIJAGAEJZDBO-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Synonyms

5,6-epoxycholesta-3-ol, cholestan-5 alpha,6 alpha-epoxy-3 beta-ol, cholesterol 5,6-epoxide, cholesterol alpha-epoxide, cholesterol alpha-oxide, cholesterol alpha-oxide, (3beta)-isomer, cholesterol alpha-oxide, (3beta,5beta,6beta)-isomer, cholesterol alpha-oxide, 4-(14)C-labeled, (3beta,5alpha,6alpha)-isomer, cholesterol alpha-oxide, 4-(14)C-labeled, (3beta,5beta,6beta)-isomer, cholesterol epoxide, cholesterol-5 alpha,6 alpha-epoxide, cholesterol-5 alpha,6 alpha-oxide, cholesterol-5 beta,6 beta-epoxide

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C

Synthesis and Regulation

Epoxycholesterol is formed through a branch of the mevalonate pathway, the same pathway responsible for cholesterol production. Interestingly, its synthesis parallels cholesterol production, suggesting a potential role as a safety valve to prevent excessive cholesterol accumulation []. Studies have shown that cholesterol addition to cells leads to a rapid and preferential inhibition of epoxycholesterol synthesis, suggesting a potential feedback mechanism [].

Activation of Liver X Receptors (LXRs)

One of the most crucial functions of epoxycholesterol lies in its ability to activate Liver X Receptors (LXRs), a family of nuclear receptors involved in cholesterol metabolism and inflammation [, ]. Upon activation by epoxycholesterol, LXRs regulate various genes involved in cholesterol efflux (removal) from cells, promoting a healthy balance of cholesterol levels [].

Potential Therapeutic Applications

Research suggests that epoxycholesterol's ability to modulate cholesterol homeostasis holds potential for therapeutic applications. Studies have explored the possibility of utilizing epoxycholesterol or its derivatives as a means to promote cholesterol efflux and potentially combat conditions like atherosclerosis, characterized by excessive cholesterol buildup in arteries []. However, further research is needed to fully understand the safety and efficacy of such approaches.

Potential Pro-inflammatory Effects

While epoxycholesterol demonstrates potential benefits in regulating cholesterol, some research suggests a potential downside. Studies have shown that certain forms of epoxycholesterol, such as 5α,6α-epoxycholesterol, may contribute to inflammation and oxidative stress in some experimental models [, ]. These findings highlight the importance of further research to understand the complex and potentially context-dependent effects of different epoxycholesterol forms.

Epoxycholesterol, specifically 5α,6α-epoxycholesterol, is an oxysterol derived from cholesterol through enzymatic oxidation. It has the molecular formula C27H46O2C_{27}H_{46}O_{2} and a molecular weight of approximately 402.7 g/mol. This compound is characterized by the presence of an epoxide group at the 5 and 6 positions of the steroid nucleus, which significantly influences its chemical reactivity and biological activity. Epoxycholesterol is recognized as a metabolite involved in various physiological processes, including cellular signaling and lipid metabolism .

The mechanism of action of epoxycholesterol depends on the specific type.

  • 5α,6α-EC: This form acts as a ligand for Liver X receptors (LXRs), which regulate cholesterol metabolism, inflammation, and cell proliferation []. By binding to LXRs, it can influence various cellular processes.
  • 24(S),25-epoxycholesterol: This type plays a role in the developing brain by promoting the differentiation of stem cells into dopaminergic neurons []. It may also have anti-inflammatory properties [].
Due to its reactive epoxide group. Key reactions include:

  • Hydrolysis: The epoxide can be hydrolyzed to form diols, which are less reactive and can participate in further biochemical pathways.
  • Nucleophilic Attack: The epoxide structure is susceptible to nucleophilic attack by various nucleophiles, leading to the formation of hydroxylated derivatives.
  • Isomerization: The compound can also undergo isomerization, producing different stereochemical configurations of the epoxide .

These reactions are crucial for its biological activity and metabolic fate.

Epoxycholesterol exhibits significant biological activities, particularly in cancer biology. It has been shown to modulate various cellular processes:

  • Anticancer Properties: Research indicates that 5α,6α-epoxycholesterol contributes to the anticancer pharmacology of tamoxifen, a widely used drug in breast cancer treatment. It influences cell differentiation and apoptosis in cancer cells .
  • Liver X Receptor Modulation: This compound acts as a modulator of liver X receptors, which play a crucial role in regulating lipid metabolism and inflammation .
  • Cell Signaling: Epoxycholesterol is involved in signaling pathways that affect cholesterol homeostasis and cellular responses to stress .

The synthesis of epoxycholesterol can be achieved through various methods:

  • Enzymatic Oxidation: Natural biosynthesis involves enzymatic oxidation of cholesterol by cytochrome P450 enzymes, leading to the formation of epoxides.
  • Chemical Synthesis: Laboratory synthesis can be performed using methods such as:
    • Intramolecular Williamson Ether Synthesis: This method allows for the formation of the epoxide through nucleophilic substitution reactions.
    • Stereoselective Synthesis: Techniques have been developed for the stereoselective synthesis of 24(S),25-epoxycholesterol from sterols like cholenic acid or stigmasterol .

Epoxycholesterol has several applications in research and medicine:

  • Biomarker for Disease: It serves as a potential biomarker for certain diseases, including breast cancer, due to its accumulation in affected tissues .
  • Pharmaceutical Development: Its properties are explored in drug development, particularly in targeting lipid metabolism-related diseases and cancer therapies.
  • Research Tool: Used in studies investigating cholesterol metabolism and its implications in health and disease.

Epoxycholesterol shares structural similarities with other oxysterols and cholesterol derivatives. Here are some notable compounds:

Compound NameStructure DescriptionUnique Features
5α,6β-EpoxycholesterolSimilar epoxide structureDifferent stereochemistry affects biological activity
24(S),25-EpoxycholesterolEpoxide at different positionsInvolved in cholesterol transport mechanisms
Cholestane-3β,5α,6β-TriolHydroxylated derivativeSignificant in lysosomal storage diseases
CholesterolParent compoundPrecursor to all oxysterols

Epoxycholesterol's unique position as a modulator of liver X receptors distinguishes it from these similar compounds, contributing to its specific biological roles and therapeutic potential .

XLogP3

8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

UNII

3UQ9PF5XBD

Other CAS

1250-95-9

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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